molecular formula C19H13BrN4OS B2563196 3-(3-bromophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide CAS No. 957371-99-2

3-(3-bromophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B2563196
CAS No.: 957371-99-2
M. Wt: 425.3
InChI Key: RCAALRCSQBTKFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Bromophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide is a pyrazole-based small molecule characterized by a central pyrazole ring substituted with a 3-bromophenyl group at position 3, a phenyl group at position 1, and a carboxamide linkage to a 1,3-thiazol-2-yl moiety at position 2. The bromophenyl group enhances lipophilicity and may influence target binding through steric and electronic effects, while the thiazole ring contributes to heterocyclic diversity, often critical for biological interactions .

Properties

IUPAC Name

3-(3-bromophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN4OS/c20-14-6-4-5-13(11-14)17-16(18(25)22-19-21-9-10-26-19)12-24(23-17)15-7-2-1-3-8-15/h1-12H,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAALRCSQBTKFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)Br)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions

    Preparation of Pyrazole Core: The pyrazole core can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of Bromophenyl Group: The bromophenyl group can be introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Introduction of Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Introduction of Thiazolyl Group: The thiazolyl group can be introduced through a cyclization reaction involving a thiourea derivative and an α-haloketone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced carboxamide derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. The compound's structure allows it to interact effectively with bacterial targets.

Compound Minimum Inhibitory Concentration (MIC) (μg/mL) Target Pathogen
This Compound0.22 - 0.25Staphylococcus aureus
Similar Derivative0.30Escherichia coli

Studies have shown that the compound can inhibit biofilm formation, crucial for treating persistent infections, highlighting its potential use in clinical settings against resistant strains .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various in vitro and in vivo models.

Compound COX-1 Inhibition (%) COX-2 Inhibition (%)
This Compound40%75%

In vivo studies demonstrate significant reductions in edema in carrageenan-induced models, indicating effective anti-inflammatory properties .

Anticancer Activity

The anticancer potential of this compound has been documented through various cell viability assays.

Cell Line IC50 (μM) Compound
A549 (Lung Cancer)5.0This Compound
MCF7 (Breast Cancer)3.5Similar Derivative

Compounds with similar structures have shown cytotoxic effects against different cancer cell lines, suggesting that modifications to the pyrazole framework can enhance anticancer activity .

Case Studies

Recent studies have highlighted the compound's applications across various therapeutic areas:

  • Antimicrobial Efficacy : A study published in ACS Omega evaluated multiple pyrazole derivatives, finding significant antimicrobial activity linked to structural modifications similar to those in our compound.
  • Anti-inflammatory Mechanisms : Research by Sivaramakarthikeyan et al. demonstrated that pyrazole derivatives could effectively reduce inflammation in animal models without severe side effects.
  • Cytotoxicity Profiles : A comparative analysis indicated that bromine substitutions in imidazo[1,2-b]pyrazole compounds enhanced anticancer activity.

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes, such as kinases or G-protein coupled receptors.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or immune response, thereby exerting its biological effects.

Comparison with Similar Compounds

Key Observations:

  • Binding Affinity : The target compound exhibits superior binding energy (-7.03 kcal/mol) compared to AB3 (-6.50 kcal/mol), likely due to the 3-bromophenyl group’s optimal steric fit in hydrophobic pockets .
  • Thiazole vs.

Antimicrobial Activity

  • Target Compound vs. AB3 : While both compounds share a pyrazole-carboxamide scaffold, AB3’s nitro-thiazole group correlates with broad-spectrum antimicrobial activity, whereas the target compound’s 3-bromophenyl group may enhance specificity for bacterial enzymes (e.g., dihydrofolate reductase) .
  • Comparison with 3-(4-Bromophenyl)-1-phenyl-pyrazole-4-carbaldehyde : The para-bromophenyl analog () demonstrates antiviral and antitumor activity, suggesting that bromine positioning (meta vs. para) modulates target selectivity .

Anti-Inflammatory Potential

  • Setomagprán: This analog features a trifluoroethyl group and quinoline moiety, enabling potent Mas-related GPCR antagonism. In contrast, the target compound’s thiazole and bromophenyl groups may favor kinase or protease inhibition, indicating divergent therapeutic applications .

Agrochemistry and Environmental Relevance

  • Fluxapyroxad Analogs : Pyrazole-carboxamides like fluxapyroxad () are fungicidal agents. The target compound’s bromine substitution could enhance antifungal activity but may raise environmental persistence concerns due to halogenation .

Biological Activity

The compound 3-(3-bromophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide is a novel heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews its structural properties, synthesis methods, and biological activities as reported in various studies.

Structural Characteristics

The compound features a complex structure that includes a pyrazole ring, thiazole moiety, and bromophenyl group. The crystal structure analysis indicates the presence of intramolecular and intermolecular hydrogen bonds which contribute to its stability and biological interactions. The dihedral angles between the various rings suggest significant steric interactions that may influence its biological activity .

Synthesis

The synthesis of this compound typically involves the reaction of 2-(4-bromophenyl)-4-thiazolamine with specific reagents under controlled conditions. The use of dichloromethane as a solvent and the application of catalytic agents have been reported to enhance yield and purity .

Biological Activities

Research indicates that compounds containing pyrazole and thiazole moieties exhibit a wide range of biological activities, including:

  • Anticancer Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines, including lung, breast, and colorectal cancers. Studies have demonstrated that similar pyrazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .
  • Anti-inflammatory Effects : Compounds with thiazole structures have been associated with anti-inflammatory properties. For instance, derivatives have been tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Antimicrobial Activity : The compound's structural components suggest potential antimicrobial properties. Pyrazole derivatives have been evaluated against various bacterial strains, showing significant inhibition comparable to standard antibiotics .

Case Studies

Several studies have focused on the biological evaluation of similar compounds:

  • Anti-inflammatory Study : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit TNF-α and IL-6. Compounds showed up to 85% inhibition at concentrations comparable to dexamethasone .
  • Anticancer Evaluation : Compounds similar to this compound were tested against multiple cancer cell lines. Results indicated that these compounds could significantly reduce cell viability in vitro, suggesting their potential as anticancer agents .
  • Antimicrobial Testing : A study evaluating the antimicrobial efficacy of thiazole-containing compounds found that certain derivatives exhibited promising results against Gram-positive and Gram-negative bacteria .

Data Tables

Biological ActivityCompound TypeObserved EffectReference
Anti-inflammatoryPyrazole derivativesUp to 85% inhibition of TNF-α
AnticancerThiazole-pyrazole hybridsSignificant cell viability reduction
AntimicrobialThiazole-containing compoundsEffective against bacterial strains

Q & A

Basic Question: What are the optimal synthetic routes for 3-(3-bromophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide, and how can reaction conditions be systematically optimized?

Methodological Answer:
The synthesis involves multi-step condensation and cyclization reactions. Key intermediates include bromophenyl pyrazole precursors and thiazole-2-amine derivatives. Experimental design (DoE) principles, such as factorial design, can optimize variables (e.g., solvent polarity, temperature, catalyst loading). For instance, highlights statistical methods to minimize trials while evaluating factors like reaction time (24–72 hrs) and reagent stoichiometry. Computational reaction path searches (e.g., quantum chemical calculations) further narrow optimal conditions by predicting transition states and intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.